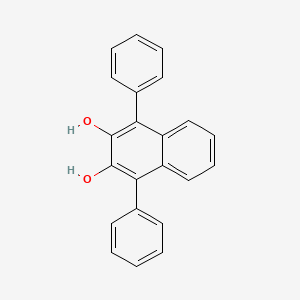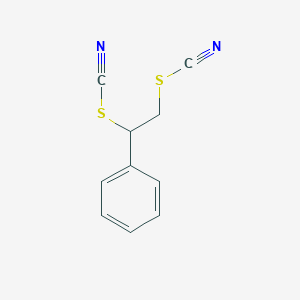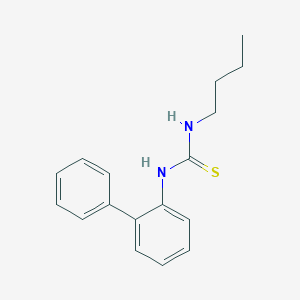![molecular formula C9H16Cl2Si2 B14652607 (Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane] CAS No. 53212-72-9](/img/structure/B14652607.png)
(Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane] is a compound that features a cyclopentadiene ring bonded to a silicon atom, which is further bonded to two chlorine atoms and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane] typically involves the reaction of cyclopentadiene with chlorodimethylsilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, which can then be purified and used for various applications. The use of advanced equipment and techniques ensures the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane] undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Addition Reactions: The double bonds in the cyclopentadiene ring can participate in addition reactions, such as Diels-Alder reactions.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, acids, and bases. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted silanes, while addition reactions can produce cycloaddition products .
Aplicaciones Científicas De Investigación
(Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane] has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and materials.
Biology: Investigated for its potential use in biological systems and as a building block for bioactive molecules.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites.
Mecanismo De Acción
The mechanism of action of (Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane] involves its ability to participate in various chemical reactions due to the presence of reactive sites, such as the silicon-chlorine bonds and the double bonds in the cyclopentadiene ring. These reactive sites allow the compound to interact with other molecules and form new chemical bonds, leading to the formation of different products .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadienyltrimethylsilane: Similar structure but with three methyl groups instead of two chlorines and two methyl groups.
Cyclopentadienylchlorosilane: Contains a cyclopentadienyl ring bonded to a silicon atom with chlorine atoms.
Cyclopentadienylmethylsilane: Features a cyclopentadienyl ring bonded to a silicon atom with methyl groups.
Uniqueness
(Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane] is unique due to the presence of both chlorine and methyl groups bonded to the silicon atom, which provides distinct reactivity and potential applications compared to similar compounds. This unique structure allows for a wide range of chemical modifications and applications in various fields.
Propiedades
Número CAS |
53212-72-9 |
|---|---|
Fórmula molecular |
C9H16Cl2Si2 |
Peso molecular |
251.30 g/mol |
Nombre IUPAC |
chloro-[1-[chloro(dimethyl)silyl]cyclopenta-2,4-dien-1-yl]-dimethylsilane |
InChI |
InChI=1S/C9H16Cl2Si2/c1-12(2,10)9(13(3,4)11)7-5-6-8-9/h5-8H,1-4H3 |
Clave InChI |
RZMRNVNIGHACFI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1(C=CC=C1)[Si](C)(C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


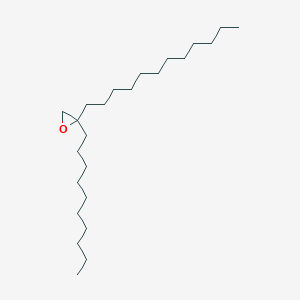
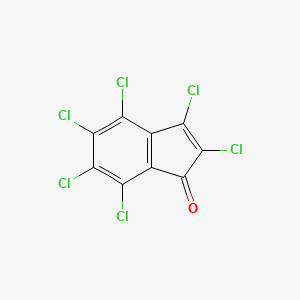
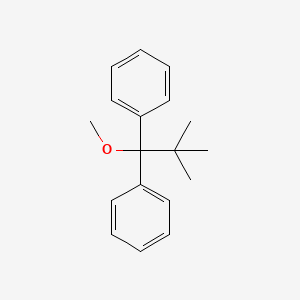
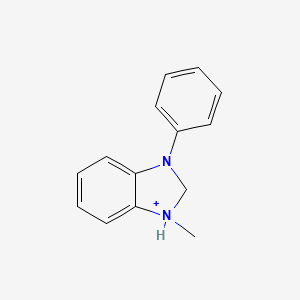
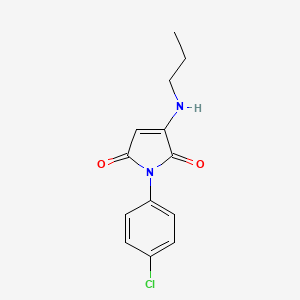
![1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14652555.png)
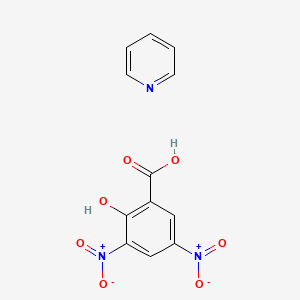
![(3xi)-5'-o-[(4-Methylphenyl)sulfonyl]adenosine](/img/structure/B14652581.png)
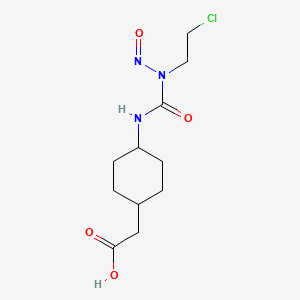
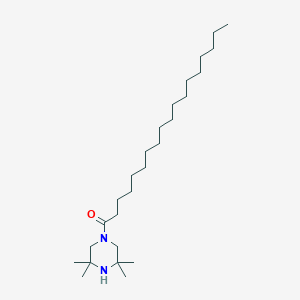
![2-[(1,3,3-Trimethyl-2-bicyclo[2.2.1]heptanyl)iminomethyl]phenol](/img/structure/B14652595.png)
